N'-[(Z)-(2-Ethoxyphenyl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(Z)-(2-Ethoxyphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2-Ethoxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between pyridine-3-carbohydrazide and 2-ethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction can be represented as follows:
Pyridine-3-carbohydrazide+2-Ethoxybenzaldehyde→N’-[(Z)-(2-Ethoxyphenyl)methylidene]pyridine-3-carbohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(2-Ethoxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halides or other nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(Z)-(2-Ethoxyphenyl)methylidene]pyridine-3-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(Z)-(2-Ethoxyphenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes . The Schiff base moiety allows the compound to act as a chelating agent, binding to metal ions and potentially inhibiting enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(Z)-(2-Ethoxyphenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and potentially improve its interaction with biological targets compared to other similar compounds .
Properties
Molecular Formula |
C15H15N3O2 |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
N-[(Z)-(2-ethoxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H15N3O2/c1-2-20-14-8-4-3-6-12(14)11-17-18-15(19)13-7-5-9-16-10-13/h3-11H,2H2,1H3,(H,18,19)/b17-11- |
InChI Key |
AYPOKFKBPYWTTL-BOPFTXTBSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N\NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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